molecular formula C21H20FNO3 B11372538 4-ethoxy-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-ethoxy-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11372538
M. Wt: 353.4 g/mol
InChI Key: CIBKDHVUZSJWBS-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes an ethoxy group, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group:

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Incorporation of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE
  • 4-ETHOXY-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE
  • 4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

Uniqueness

4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the ethoxy group, fluorophenyl group, and furan ring distinguishes it from similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

4-ethoxy-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20FNO3/c1-2-25-18-11-9-16(10-12-18)21(24)23(15-19-7-5-13-26-19)14-17-6-3-4-8-20(17)22/h3-13H,2,14-15H2,1H3

InChI Key

CIBKDHVUZSJWBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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